Cas no 2034292-05-0 (2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one)

2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one structure
2034292-05-0 structure
Product name:2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one
CAS No:2034292-05-0
MF:C15H17NO4S
MW:307.36478304863
CID:5333434

2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(benzo[d][1,3]dioxol-5-yloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one
    • 2-(1,3-benzodioxol-5-yloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one
    • 2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one
    • Inchi: 1S/C15H17NO4S/c1-9(15(17)16-6-12-4-10(16)7-21-12)20-11-2-3-13-14(5-11)19-8-18-13/h2-3,5,9-10,12H,4,6-8H2,1H3
    • InChI Key: OWSBPFWNCAWKLJ-UHFFFAOYSA-N
    • SMILES: S1CC2CC1CN2C(C(C)OC1=CC=C2C(=C1)OCO2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 421
  • Topological Polar Surface Area: 73.3
  • XLogP3: 2.3

2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6554-8480-50mg
2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one
2034292-05-0
50mg
$160.0 2023-09-08
Life Chemicals
F6554-8480-5μmol
2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one
2034292-05-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6554-8480-3mg
2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one
2034292-05-0
3mg
$63.0 2023-09-08
Life Chemicals
F6554-8480-25mg
2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one
2034292-05-0
25mg
$109.0 2023-09-08
Life Chemicals
F6554-8480-10μmol
2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one
2034292-05-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6554-8480-1mg
2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one
2034292-05-0
1mg
$54.0 2023-09-08
Life Chemicals
F6554-8480-75mg
2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one
2034292-05-0
75mg
$208.0 2023-09-08
Life Chemicals
F6554-8480-10mg
2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one
2034292-05-0
10mg
$79.0 2023-09-08
Life Chemicals
F6554-8480-100mg
2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one
2034292-05-0
100mg
$248.0 2023-09-08
Life Chemicals
F6554-8480-30mg
2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one
2034292-05-0
30mg
$119.0 2023-09-08

2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one Related Literature

Additional information on 2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one

Research Brief on 2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one (CAS: 2034292-05-0)

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one (CAS: 2034292-05-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, pharmacological properties, and potential clinical implications.

Recent studies have highlighted the compound's role as a modulator of specific biological pathways, particularly those involving neurotransmitter systems. The benzodioxole and thia-azabicyclo moieties in its structure suggest potential interactions with enzymes and receptors in the central nervous system. Preliminary in vitro assays indicate that this compound exhibits promising binding affinity to certain G-protein-coupled receptors (GPCRs), which are critical targets for neuropsychiatric and neurodegenerative disorders.

One of the most notable advancements in the research of this compound is its synthetic optimization. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel, high-yield synthetic route that improves scalability and purity. The researchers employed a multi-step process involving a key cyclization reaction to construct the thia-azabicyclo core, followed by a selective etherification to introduce the benzodioxole moiety. This methodological breakthrough has paved the way for larger-scale production and further pharmacological evaluation.

In terms of pharmacological activity, recent in vivo studies have demonstrated that 2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one exhibits dose-dependent effects in animal models of anxiety and depression. These findings were corroborated by behavioral assays and neurochemical analyses, which revealed alterations in serotonin and dopamine levels in specific brain regions. However, the exact mechanism of action remains under investigation, with some researchers proposing a dual modulation of monoamine reuptake and receptor agonism.

Despite its promising profile, challenges remain in the development of this compound. Pharmacokinetic studies have identified issues related to its metabolic stability and oral bioavailability. Researchers are currently exploring structural analogs and prodrug strategies to address these limitations. Additionally, toxicological assessments are ongoing to ensure safety profiles suitable for clinical translation.

In conclusion, 2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one represents a compelling candidate for further development in the treatment of CNS disorders. Its unique chemical structure and preliminary pharmacological data warrant continued investigation. Future research should focus on elucidating its precise molecular targets, optimizing its pharmacokinetic properties, and advancing it through preclinical development stages.

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